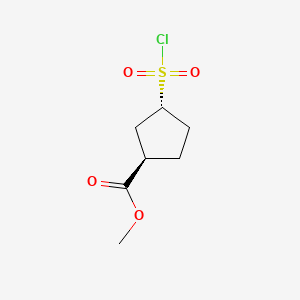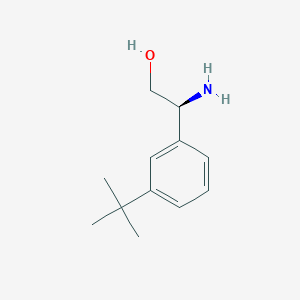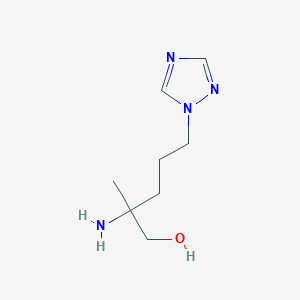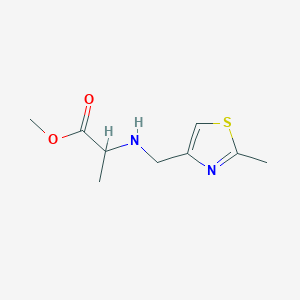
3-(Chloromethyl)-5-isopropyl-1H-pyrazole hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloromethyl group and an isopropyl group attached to the pyrazole ring, along with a hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride typically involves the reaction of 3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base form of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole ring or the chloromethyl group.
Reduction Products: Reduced forms of the pyrazole ring or the chloromethyl group.
Applications De Recherche Scientifique
3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The isopropyl group may influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride can be compared with other pyrazole derivatives, such as:
3-(chloromethyl)-1H-pyrazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.
5-(propan-2-yl)-1H-pyrazole:
3-(bromomethyl)-5-(propan-2-yl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and biological activity.
The uniqueness of 3-(chloromethyl)-5-(propan-2-yl)-1H-pyrazole hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12Cl2N2 |
|---|---|
Poids moléculaire |
195.09 g/mol |
Nom IUPAC |
5-(chloromethyl)-3-propan-2-yl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-5(2)7-3-6(4-8)9-10-7;/h3,5H,4H2,1-2H3,(H,9,10);1H |
Clé InChI |
KNQCYCGQGQKDOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NNC(=C1)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


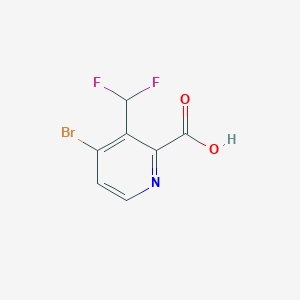
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)

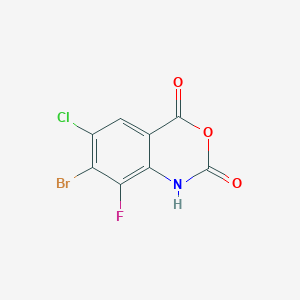

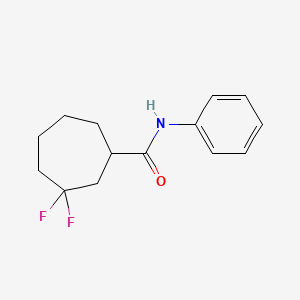

![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
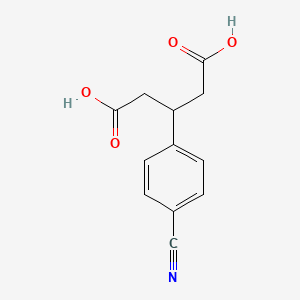
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)
